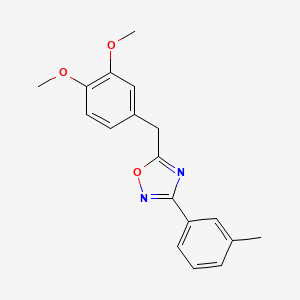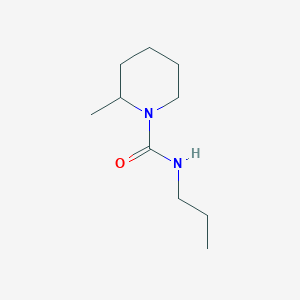![molecular formula C18H19N3O2 B5427867 2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5427867.png)
2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile, also known as MOPIP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPIP is a synthetic compound that belongs to the oxazole family, which has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies have shown that this compound exerts its biological and pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to activate the γ-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced inflammation models. This compound has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to exhibit potent analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, this compound has some limitations for use in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its use in certain assays. This compound also has a relatively short half-life in vivo, which can limit its use in animal studies.
Future Directions
There are several future directions for the study of 2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile. One potential direction is the development of this compound as a potential drug candidate for the treatment of epilepsy. Further studies are needed to fully understand the mechanism of action of this compound in epilepsy and to optimize its pharmacokinetic properties. Another potential direction is the use of this compound as a fluorescent probe for detecting metal ions in biological systems. Further studies are needed to optimize the fluorescence properties of this compound and to evaluate its potential use in imaging applications. Additionally, further studies are needed to evaluate the potential use of this compound in other disease models, such as cancer and pain.
Synthesis Methods
The synthesis of 2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile involves the condensation of 2-methoxybenzaldehyde with piperidine and subsequent reaction with ethyl cyanoacetate. The obtained product is then subjected to cyclization with ammonium acetate to produce this compound. The overall synthesis of this compound is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Scientific Research Applications
2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has been shown to possess various biological and pharmacological activities, making it a promising candidate for drug development. This compound has been studied for its potential antitumor, anti-inflammatory, and analgesic activities. This compound has also been shown to exhibit potent anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-22-16-8-4-3-7-14(16)9-10-17-20-15(13-19)18(23-17)21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJMUJCDIMTMX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)phenyl]-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5427784.png)

![isopropyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427788.png)
![5-{5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5427798.png)
![5-[4-(benzyloxy)phenyl]-3-hydroxy-1-(2-methoxyethyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5427800.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 2-bromobenzoate](/img/structure/B5427810.png)
![7-(1,3-benzodioxol-5-yl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427817.png)


![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide](/img/structure/B5427849.png)
![2-pyridin-3-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5427864.png)
![1-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5427878.png)
![2,5-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5427884.png)
![N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5427886.png)